molecular formula C7H8N4OS B1231960 6-Thiotheophylline CAS No. 2398-70-1

6-Thiotheophylline

Cat. No.: B1231960
CAS No.: 2398-70-1
M. Wt: 196.23 g/mol
InChI Key: FDDCBLYAEALGPZ-UHFFFAOYSA-N
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Description

6-Thiotheophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound, as its name suggests, contains a sulfur atom replacing one of the oxygen atoms in theophylline, which imparts unique chemical and pharmacological properties to the compound .

Safety and Hazards

The safety data sheet for 6-Thiotheophylline advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

6-Thiotheophylline is currently being investigated for its potential in cancer treatment. Specifically, it is being studied as a telomere-targeting agent in clinical development for Non-Small Cell Lung Cancer (NSCLC) . The main objective for the second-generation program is to discover new compounds with potentially improved specificity towards cancer cells relative to normal cells and with potentially increased anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thiotheophylline typically involves the substitution of the oxygen atom in theophylline with a sulfur atom. This can be achieved through various chemical reactions, including the use of thiolating agents. One common method involves the reaction of theophylline with phosphorus pentasulfide (P2S5) under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Thiotheophylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Thiotheophylline is similar to that of theophylline. It relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels. The compound also reduces airway responsiveness to histamine, methacholine, adenosine, and allergens. These effects are primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes and the blockade of adenosine receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of a sulfur atom, which imparts distinct chemical reactivity and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1,3-dimethyl-6-sulfanylidene-7H-purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-10-5-4(8-3-9-5)6(13)11(2)7(10)12/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDCBLYAEALGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178704
Record name 6-Thiotheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2398-70-1
Record name 6-Thiotheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Thiotheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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